N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 4-(morpholin-4-ylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide
- N-[4-(morpholin-4-ylsulfonyl)phenyl]methanesulfonamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenoxybutanamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C20H24N2O5S/c23-20(7-4-14-27-18-5-2-1-3-6-18)21-17-8-10-19(11-9-17)28(24,25)22-12-15-26-16-13-22/h1-3,5-6,8-11H,4,7,12-16H2,(H,21,23) |
InChI Key |
QLOXKDKZAMRQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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